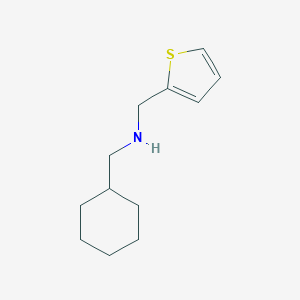
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine, also known as CTM, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CTM is a derivative of methamphetamine, a central nervous system stimulant that is commonly abused as a recreational drug. However, CTM is not intended for human consumption and is strictly used for research purposes.
Mécanisme D'action
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine works by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a stimulant effect. 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine are similar to those of methamphetamine. 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine increases heart rate, blood pressure, and body temperature. It also causes increased alertness, euphoria, and a sense of well-being. Prolonged use of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine in lab experiments is that it is a more stable and less reactive compound than methamphetamine. This makes it easier to handle and store. However, one limitation is that the effects of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine on the brain may not be exactly the same as those of methamphetamine. Therefore, researchers must be cautious when interpreting the results of studies using 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine.
Orientations Futures
There are many potential future directions for the use of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine in scientific research. One area of interest is the development of treatments for methamphetamine addiction. By studying the effects of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine on the brain, researchers can identify potential targets for drug development. Another area of interest is the study of the long-term effects of methamphetamine on the brain. 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine can be used to model the effects of methamphetamine on the brain over a longer period of time. Additionally, 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine can be used to study the effects of methamphetamine on specific brain regions and circuits. This can help researchers develop more targeted treatments for methamphetamine addiction.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine involves a multi-step process that requires the use of various chemicals and equipment. The first step involves the synthesis of 2-thiophenemethylamine, which is then reacted with cyclohexylcarbonyl chloride to produce 1-cyclohexyl-N-(thiophen-2-ylmethyl)amine. This compound is then reduced using sodium borohydride to produce 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine. The purity of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine can be improved through recrystallization using a solvent such as ethanol.
Applications De Recherche Scientifique
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine has been used in various scientific research studies, particularly in the field of neuroscience. One of the primary uses of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine is to study the effects of methamphetamine on the brain. 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine is a structural analog of methamphetamine, which means that it has a similar chemical structure but with slight modifications. By studying the effects of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine on the brain, researchers can gain a better understanding of how methamphetamine affects the brain and how to develop treatments for methamphetamine addiction.
Propriétés
Nom du produit |
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine |
|---|---|
Formule moléculaire |
C12H19NS |
Poids moléculaire |
209.35 g/mol |
Nom IUPAC |
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H19NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h4,7-8,11,13H,1-3,5-6,9-10H2 |
Clé InChI |
NYWWRNVNRNTESF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCC2=CC=CS2 |
SMILES canonique |
C1CCC(CC1)CNCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)


![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)

![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)